3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol 3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
Brand Name: Vulcanchem
CAS No.: 151412-40-7
VCID: VC0172497
InChI: InChI=1S/C63H84O8/c1-59(2,3)49-29-39-24-40-30-50(60(4,5)6)32-42(55(40)65)26-46-36-53(63(13,14)15)38-48-28-44-34-51(61(7,8)9)33-43(56(44)66)27-47-37-52(62(10,11)12)35-45(25-41(31-49)54(39)64)57(47)70-22-20-68-18-16-67-17-19-69-21-23-71-58(46)48/h29-38,64-66H,16-28H2,1-15H3
SMILES: CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O
Molecular Formula: C63H84O8
Molecular Weight: 969.3 g/mol

3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol

CAS No.: 151412-40-7

Main Products

VCID: VC0172497

Molecular Formula: C63H84O8

Molecular Weight: 969.3 g/mol

3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol - 151412-40-7

CAS No. 151412-40-7
Product Name 3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
Molecular Formula C63H84O8
Molecular Weight 969.3 g/mol
IUPAC Name 3,9,15,21,42-pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
Standard InChI InChI=1S/C63H84O8/c1-59(2,3)49-29-39-24-40-30-50(60(4,5)6)32-42(55(40)65)26-46-36-53(63(13,14)15)38-48-28-44-34-51(61(7,8)9)33-43(56(44)66)27-47-37-52(62(10,11)12)35-45(25-41(31-49)54(39)64)57(47)70-22-20-68-18-16-67-17-19-69-21-23-71-58(46)48/h29-38,64-66H,16-28H2,1-15H3
Standard InChIKey NAEJGJHXMGOCFV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O
Canonical SMILES CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O
PubChem Compound 2725102
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator